3,3'-Diethylthiacarbocyanine iodide
Overview
Description
3,3’-Diethylthiacarbocyanine iodide is a cyanine dye known for its applications in various scientific fields. It is characterized by its ability to act as a donor in electrochemical systems and is often used in the development of electrochemical cells . The compound has the molecular formula C21H21IN2S2 and a molecular weight of 492.44 g/mol .
Mechanism of Action
Target of Action
3,3’-Diethylthiacarbocyanine iodide, also known as 3,3’-Diethyl-2,2’-thiacarbocyanine iodide or LG7AT8S84N, is a cyanine dye . It primarily acts as a donor in the electrochemical system .
Mode of Action
The compound interacts with its targets by acting as a donor in the electrochemical system . This interaction results in changes that are essential for the development of electrochemical cells .
Biochemical Pathways
It is known that the compound can be used in the development of electrochemical cells , which suggests that it may influence pathways related to electron transfer and energy production.
Result of Action
It is known that the compound can be used in the development of electrochemical cells , suggesting that it may have effects on cellular energy production and electron transfer processes.
Action Environment
It is known that the compound is sensitive to light , suggesting that light exposure could potentially influence its action and stability.
Preparation Methods
The synthesis of 3,3’-Diethylthiacarbocyanine iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinylideneacetonitrile under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3,3’-Diethylthiacarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other anions like chloride or bromide under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and the reactions are typically carried out at room temperature or under mild heating . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Diethylthiacarbocyanine iodide has a wide range of scientific research applications:
Comparison with Similar Compounds
3,3’-Diethylthiacarbocyanine iodide can be compared with other cyanine dyes such as:
3,3’-Diethylthiatricarbocyanine iodide: Similar in structure but with different absorption and emission properties.
3,3’-Diethyloxacarbocyanine iodide: Used in photosensitization of mitochondria and endoplasmic reticulum in cells.
1,1’-Diethyl-2,2’-cyanine iodide: Another cyanine dye with distinct applications in fluorescence studies.
The uniqueness of 3,3’-Diethylthiacarbocyanine iodide lies in its specific absorption and emission properties, making it suitable for particular applications in electrochemical systems and fluorescence microscopy .
Properties
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBILKJHDPEENF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046591 | |
Record name | 3,3'-Diethylthiacarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905-97-5 | |
Record name | 3,3′-Diethylthiacarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diethylthiacarbocyanine iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Diethylthiacarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIETHYLTHIACARBOCYANINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG7AT8S84N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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